Einecs 265-251-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

64845-35-8 |

|---|---|

Formule moléculaire |

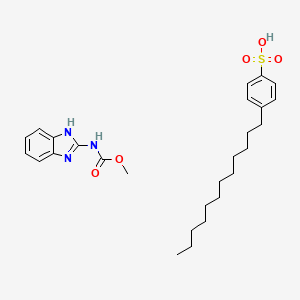

C18H30O3S.C9H9N3O2 C27H39N3O5S |

Poids moléculaire |

517.7 g/mol |

Nom IUPAC |

4-dodecylbenzenesulfonic acid;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C18H30O3S.C9H9N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H,1H3,(H2,10,11,12,13) |

Clé InChI |

MGNIOFKFMRMVOY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origine du produit |

United States |

Contextualization Within Chemical Nomenclature Systems

The designation "EINECS 265-251-2" is a key identifier within the regulatory framework of the European Union. The EINECS inventory was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. This numbering system provides a standardized way to identify chemicals for regulatory and scientific purposes.

Beyond its EINECS number, the compound is also registered under other globally recognized systems. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, has assigned it the number 64845-35-8. nih.govguidechem.com This CAS Registry Number is a unique numerical identifier that is widely used in scientific literature and databases, providing an unambiguous way to reference the substance.

The compound is a salt formed from a 1:1 combination of two distinct chemical entities: p-Dodecylbenzenesulfonic acid and Methyl 1H-benzimidazol-2-ylcarbamate. nih.gov The latter component, Methyl 1H-benzimidazol-2-ylcarbamate, is more commonly known as Carbendazim (B180503). nih.govapvma.gov.au Therefore, the systematic name for this compound is p-Dodecylbenzenesulfonic acid, compound with methyl 1H-benzimidazol-2-ylcarbamate (1:1). nih.govguidechem.com

Chemical Identity and Structural Representation of the Compound

The chemical formula for EINECS 265-251-2 is C27H39N3O5S, reflecting the combination of its two constituent parts. nih.govguidechem.com The compound brings together an anionic surfactant, p-dodecylbenzenesulfonic acid, and a benzimidazole (B57391) fungicide, Carbendazim (B180503).

p-Dodecylbenzenesulfonic acid belongs to the family of linear alkylbenzene sulfonates (LAS). wikipedia.orgechem-eg.com These are characterized by a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. wikipedia.org The "p" in its name indicates that the dodecyl group (a twelve-carbon alkyl chain) is attached at the para position (the 4-position) of the benzene (B151609) ring, opposite the sulfonic acid group.

Carbendazim , with the chemical formula C9H9N3O2, is a member of the benzimidazole group of fungicides. apvma.gov.au Its structure consists of a benzimidazole core (a fused ring system of benzene and imidazole) with a methyl carbamate (B1207046) group attached.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Value |

| EINECS Number | 265-251-2 nih.gov |

| CAS Number | 64845-35-8 nih.govguidechem.com |

| Molecular Formula | C27H39N3O5S nih.govguidechem.com |

| IUPAC Name | 4-dodecylbenzenesulfonic acid;methyl N-(1H-benzimidazol-2-yl)carbamate nih.gov |

Historical Development and Early Research Trajectories Pertaining to Complex Organic Compounds

Chemical Synthesis Routes for the Compound and its Precursors

The synthesis of this compound is a direct acid-base reaction between its two precursor molecules. The formation is achieved by combining p-dodecylbenzenesulfonic acid and carbendazim, typically in a suitable solvent, leading to the formation of the salt.

Formation Mechanisms of the Ionic or Complex Structure

The formation of this compound is governed by a fundamental acid-base neutralization mechanism. p-Dodecylbenzenesulfonic acid is a strong organic acid due to its sulfonic acid moiety (-SO₃H). Carbendazim possesses basic properties, with the nitrogen atoms in its benzimidazole ring being susceptible to protonation.

The reaction mechanism involves the transfer of a proton (H⁺) from the highly acidic sulfonic acid group to one of the basic nitrogen atoms of the carbendazim molecule. This proton transfer results in the formation of a dodecylbenzenesulfonate anion (R-SO₃⁻) and a protonated carbendazim cation. The two oppositely charged ions are held together by a strong electrostatic (ionic) bond, forming the stable salt structure. This type of reaction is generally rapid and thermodynamically favorable.

Precursor Synthesis Pathways and Methodologies

The synthesis of the individual precursors is a multi-step industrial process.

p-Dodecylbenzenesulfonic Acid (DBSA): The industrial production of DBSA, a type of linear alkylbenzene sulfonate (LAS), involves two primary steps:

Alkylation: Benzene (B151609) is alkylated with a linear monoalkene, typically dodecene. This is a classic Friedel-Crafts alkylation reaction. wikipedia.org Common catalysts for this process include strong acids like hydrogen fluoride (B91410) (HF) or solid acid catalysts such as zeolites (e.g., mordenite). wikipedia.orggoogle.com The use of specific catalysts can influence the isomeric distribution of the resulting dodecylbenzene (B1670861). google.com

Sulfonation: The purified dodecylbenzene is then sulfonated to introduce the sulfonic acid group. wikipedia.org The most common sulfonating agent is sulfur trioxide (SO₃), often used in a mixture with sulfuric acid (oleum). echemi.comchemicalbook.com The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure high-quality product formation. chemicalbook.comchemithon.com The reaction with gaseous SO₃ in falling film reactors is a modern, rapid, and stoichiometric method. chemithon.comresearchgate.net

Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate): Carbendazim synthesis can be achieved through several routes, often starting from o-phenylenediamine (B120857) (OPD). google.com

Condensation with a Cyclizing Agent: A common industrial method involves the reaction of OPD with a cyclizing agent to form the benzimidazole ring. google.com One such method uses methyl cyanocarbamate as the cyclizing agent in the presence of an acid like concentrated hydrochloric acid. google.comgoogle.com

Condensation with Aldehydes: A widely researched pathway for forming the benzimidazole core involves the condensation of OPD with various aldehydes, followed by an oxidative cyclodehydrogenation step. nih.govresearchgate.net

Reaction Kinetics and Thermodynamics of Compound Formation

Ionic Compound Formation: The formation of the final salt from its acid and base precursors is a neutralization reaction. Such reactions are typically characterized by very fast reaction kinetics, often being diffusion-controlled, meaning the rate is limited only by how quickly the reactant molecules can diffuse together in the solvent. The thermodynamics are highly favorable, with the reaction being strongly exothermic (negative enthalpy change, ΔH) and spontaneous (negative Gibbs free energy change, ΔG).

Precursor Formation: The kinetics of the precursor syntheses are more complex and depend heavily on the chosen pathway and conditions.

Sulfonation of Alkylbenzenes: The reaction of alkylbenzenes with sulfur trioxide is extremely rapid. chemithon.com The sulfonation of aromatic amines with sulfur trioxide has been described as a third-order irreversible process (first order in the amine and second order in SO₃). osti.gov

Benzimidazole Synthesis: The kinetics of benzimidazole formation are highly dependent on the catalyst and reaction conditions. For example, studies on the degradation of nylon-6 catalyzed by organo-sulfonic acids show that the reaction follows first-order kinetics, with the activation energy being influenced by the acidity of the catalyst. researchgate.net The synthesis of benzimidazoles from OPD and aldehydes can be significantly accelerated using various catalysts and energy sources like microwave irradiation. nih.govacademie-sciences.fr

Catalytic Approaches in the Synthesis of Related Chemical Entities

Catalysis is central to the efficient synthesis of the precursors of this compound and related compounds.

Alkylation and Sulfonation: For the Friedel-Crafts alkylation of benzene, catalysts range from traditional Lewis acids like aluminum chloride to more modern solid acid catalysts like fluorine-containing mordenite (B1173385) zeolites, which can offer higher selectivity to desired isomers. wikipedia.orggoogle.com While the sulfonation reaction with SO₃ can proceed without a catalyst, it is itself an acid-catalyzed process. p-Dodecylbenzenesulfonic acid is itself an effective Brønsted acid-surfactant catalyst used in various organic transformations, including condensations and the synthesis of heterocyclic compounds. academie-sciences.frasianpubs.orgderpharmachemica.comoiccpress.com

Benzimidazole Synthesis: A vast array of catalysts has been developed to improve the synthesis of the benzimidazole ring system found in carbendazim. These catalysts facilitate the condensation and cyclization steps, often allowing for milder reaction conditions and higher yields. researchgate.net Examples include:

Lewis and Brønsted Acids: Lanthanum chloride, p-toluenesulfonic acid, and phosphosulfonic acid have been used effectively. researchgate.netrasayanjournal.co.in

Nanocatalysts: Materials like nano-Fe₂O₃, zinc sulfide (B99878) nanoparticles, and cobalt manganese oxide nanocatalysts offer high efficiency and, in some cases, recyclability. rasayanjournal.co.inrsc.org

Heterogeneous Catalysts: Solid-supported catalysts like Ag₂CO₃ on Celite or H₂SO₄ on hydrochar (H₂SO₄@HTC) provide advantages in terms of easy separation and reuse. rasayanjournal.co.inrsc.org

Table 1: Selected Catalytic Approaches for Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Zinc-Boron Nitride (Zn-BNT) | o-phenylenediamine, Aromatic Aldehydes | Acetonitrile (B52724), Microwave, 15 min | High yield, catalyst reusability | nih.gov |

| Nano-Fe₂O₃ | 1,2-diamino benzenes, Aromatic Aldehydes | Aqueous medium | Short reaction time, high efficiency, green solvent | rsc.org |

| p-Toluenesulfonic Acid | o-phenylenediamines, Aldehydes | Grinding, Solvent-free | High efficiency, simple isolation, mild conditions | rsc.org |

| Zirconocene Dichloride (Cp₂ZrCl₂) | o-phenylenediamine, Aromatic Aldehydes | Ethanol | Excellent yields, effective for various derivatives | rasayanjournal.co.in |

| Iodobenzene | N-Aryl-Amidines | mCPBA oxidant, Room Temp | Mild conditions, good yields for 1,2-disubstituted benzimidazoles | organic-chemistry.org |

Green Chemistry Principles in Synthetic Design for Complex Organic Compounds

Applying green chemistry principles to the synthesis of this compound and its precursors can significantly reduce environmental impact.

Waste Prevention and Atom Economy: Traditional sulfonation using excess sulfuric acid generates significant waste. rscspecialitychemicals.org.uk The use of stoichiometric SO₃ in modern falling film reactors represents a greener approach with higher atom economy. chemithon.com

Safer Solvents and Auxiliaries: Many synthetic routes for benzimidazoles have been adapted to use water as a solvent or to proceed under solvent-free conditions, eliminating the need for volatile organic compounds. asianpubs.orgrsc.org

Design for Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the synthesis of related heterocyclic compounds using DBSA as a catalyst and for the synthesis of benzimidazoles. nih.govacademie-sciences.fr

Use of Catalysis: As detailed in section 2.3, the use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous and nano-catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.govrasayanjournal.co.inrsc.org

Use of Renewable Feedstocks: Some green chemistry approaches focus on synthesizing surfactants from renewable sources like bagasse through processes like hydrolysis and sulfonation, presenting an alternative to petroleum-based feedstocks. ijstr.org While the precursors for this compound are traditionally petrochemical-based, this highlights a direction for future green design.

Table 2: Application of Green Chemistry Principles in Precursor Synthesis

| Green Chemistry Principle | Application in DBSA Synthesis | Application in Carbendazim Synthesis | Reference(s) |

|---|---|---|---|

| Prevention | Use of SO₃ in falling film reactors minimizes acid waste compared to oleum. | One-pot synthesis reduces waste from intermediate separation steps. | chemithon.comderpharmachemica.com |

| Catalysis | Employing recyclable solid acid catalysts (zeolites) for alkylation. | Using recoverable catalysts like nano-Fe₂O₃ or solid-supported acids. | google.comrsc.org |

| Safer Solvents | DBSA itself can be used as a catalyst in aqueous media, reducing organic solvent use. | Performing reactions in water or under solvent-free conditions. | asianpubs.orgrsc.org |

| Energy Efficiency | Continuous processing in falling film reactors is more energy-efficient than batch processes. | Use of microwave irradiation to accelerate reactions and reduce energy input. | chemithon.comnih.gov |

Environmental Distribution and Compartmentalization Studies

Atmospheric Distribution and Transport Mechanisms

The atmospheric distribution of nitrofen (B51676) is influenced by its moderate volatility and its potential to adsorb to particulate matter. The rate constant for the vapor-phase reaction of nitrofen with photochemically-produced hydroxyl radicals is estimated to be 1.1 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 14 days. nih.gov This relatively long half-life suggests that atmospheric transport over significant distances is possible.

Nitrophenols, a class of compounds to which nitrofen belongs, can be formed in fire plumes where phenols and nitrogen oxides are present. nih.gov While direct emissions from industrial use are a primary source, long-range atmospheric transport can carry nitrogen oxide plumes thousands of kilometers, potentially influencing atmospheric chemistry far from the source. copernicus.orgusgs.gov This transport mechanism can also apply to semi-volatile compounds like nitrofen that are associated with atmospheric particles.

Aquatic Distribution and Sediment-Water Partitioning Behavior

Once in aquatic systems, nitrofen's low water solubility and high affinity for organic matter govern its distribution. inchem.orgepa.gov Studies have shown that nitrofen has a high tendency to partition from the water column to sediment. In laboratory experiments, over 90% of nitrofen was adsorbed from aqueous solutions onto various soil and sediment types. inchem.org This strong adsorption is a key factor in its aquatic fate, leading to its accumulation in bottom sediments.

The bioconcentration factor (BCF) for nitrofen in carp (B13450389) (Cyprinus carpio L.) has been measured at 5,100, indicating a high potential for accumulation in aquatic organisms. nih.gov The distribution within tissues is highly correlated with lipid content. nih.gov In a river die-away test using water from the Asahi River in Japan, only 1% of the initial nitrofen concentration remained after 50 days, indicating that degradation processes do occur in natural aquatic environments. nih.gov However, its strong binding to sediment can reduce its bioavailability for degradation and increase its persistence. The partitioning of similar compounds to sediment is a critical factor, as it controls the concentration in the interstitial (pore) water, which is directly related to bioavailability and toxicity for benthic organisms. solutions-project.eu

Terrestrial Distribution and Soil Interaction Dynamics

In the terrestrial environment, nitrofen is strongly adsorbed by soil particles, particularly those with high organic matter and clay content. inchem.orgacs.org Laboratory studies using various soil types confirmed that nitrofen exhibits high adsorption and is not easily leached. inchem.org For instance, muck soil and bentonite (B74815) clays (B1170129) showed almost complete adsorption of nitrofen, while kaolinite (B1170537) clays showed less. inchem.org This immobility is consistent with its low water solubility and means that contamination is typically confined to the upper layers of the soil profile. Field experiments support these findings, as no detectable residues of nitrofen were found in well water sampled near treated fields. inchem.org

The interaction of herbicides with soil is a complex process influenced by factors like soil type, organic carbon content, pH, and moisture. oup.comnih.govnih.gov The strong adsorption of nitrofen limits its vertical movement, reducing the risk of groundwater contamination but increasing its concentration in the topsoil where it can affect non-target organisms and soil microbial processes. inchem.org The presence of nitrogen-containing herbicides can also interfere with the natural nitrogen cycle in the soil, potentially affecting the activity of nitrogen-fixing and nitrifying bacteria. encyclopedia.pub

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Nitrofen is stable to hydrolysis under typical environmental conditions due to the lack of functional groups that readily react with water. inchem.orgnih.gov However, it is susceptible to photodecomposition. When exposed to sunlight in aqueous suspensions, nitrofen undergoes rapid ether cleavage, forming 2,4-dichlorophenol (B122985) and p-nitrophenol as primary products, along with other minor degradation compounds. inchem.orgnih.gov More than 50% of an initial amount of nitrofen degraded within one week of exposure to outdoor sunlight. inchem.org

The photolysis process in water is described as a photonucleophilic displacement of the nitrophenol group by the hydroxide (B78521) ion from water. inchem.org On surfaces, such as glass plates exposed to simulated sunlight, thin films of nitrofen also photodecomposed rapidly, producing the corresponding amine (2,4-dichloro-4'-aminodiphenyl ether) and polymeric materials. nih.gov The rate of photolysis is a key abiotic degradation pathway for nitrofen present on plant surfaces, in shallow waters, and on the soil surface.

Table 2: Reported Degradation Products of Nitrofen

| Degradation Pathway | Product(s) | Reference(s) |

|---|---|---|

| Photolysis (Aqueous) | 2,4-Dichlorophenol, p-Nitrophenol | inchem.orgnih.gov |

| Photolysis (Surface) | 2,4-dichloro-4'-aminodiphenyl ether | nih.gov |

| Microbial (Fungi) | p-Nitrophenol, 2,4-Dichlorophenol | ethz.ch |

Biotic Degradation Mechanisms (e.g., Microbial Biodegradation Kinetics)

Microbial degradation is a significant pathway for the transformation of nitrofen in soil and water. Mixed bacterial cultures isolated from soil have been shown to degrade nitrofen within several weeks, a process that can be enhanced by the presence of an additional carbon source like acetate (B1210297) (cometabolism). nih.gov The degradation by bacteria often involves an initial reduction of the nitro group to an amino group, followed by N-acetylation and cleavage of the ether bond. ethz.ch The bacterium Sphingomonas wittichii RW1 is known to metabolize diphenyl ether herbicides, including nitrofen, through this pathway. ethz.ch One of the identified metabolites is amino-nitrofen, which has been noted for its potential mutagenicity. nih.gov

Fungi, particularly white-rot fungi like Coriolus versicolor, are also capable of degrading nitrofen. ethz.ch The fungal degradation pathway typically begins with the cleavage of the ether bond, yielding p-nitrophenol and 2,4-dichlorophenol. ethz.ch This is different from the initial nitro-reduction step often seen in bacterial degradation. The kinetics of microbial degradation can be influenced by various environmental factors, including the availability of other nutrients, pH, and temperature. nih.govresearchgate.net For example, the presence of glucose can block nitrofen degradation by some bacteria due to catabolic repression. nih.gov

Degradation Product Identification and Pathways Elucidation

The environmental degradation of N,N'-Dicyclohexylcarbodiimide (DCC) is primarily dictated by its high reactivity with water. The principal degradation pathway is abiotic hydrolysis. When DCC comes into contact with water in aquatic environments or moist soil, it undergoes hydration to form N,N'-dicyclohexylurea (DCU). nih.govopen.ac.ukechemi.com This transformation is a key feature of its environmental fate, converting the reactive carbodiimide (B86325) into a more stable urea (B33335) compound. nih.govsigmaaldrich.com The formation of DCU is a well-documented reaction, not only in environmental contexts but also as a byproduct in its primary application as a coupling agent in chemical synthesis. creative-peptides.com

In the atmosphere, the degradation pathway involves reaction with photochemically-produced hydroxyl radicals. nih.govechemi.com While the specific intermediate products of this gas-phase reaction are not detailed in the available literature, the ultimate breakdown would lead to simpler molecules. Due to its sensitivity to moisture, DCC can also be removed from the air through contact with water vapor or during precipitation events, likely leading to the formation of DCU. nih.govechemi.com

In soil environments, the presence of moisture means that hydrolysis to DCU is the expected degradation pathway. nih.gov While DCC itself has very low mobility in soil, its degradation product, N,N'-dicyclohexylurea, has a significantly lower estimated organic carbon-partition coefficient (Koc), indicating high mobility in soil. nih.gov

Specific analytical methods have been developed to detect and quantify DCC and its primary degradation product, DCU, in various samples, confirming the identity of DCU as a key environmental transformation product. These methods include gas chromatography-mass spectrometry (GC-MS) and various liquid chromatography (LC) techniques. usask.caepa.gov For instance, a non-targeted screening methodology using high-resolution mass spectrometry has been validated for monitoring xenobiotics, including N,N'-dicyclohexylurea, in aquatic environments. mst.dk

Environmental Degradation Kinetics and Half-Life Studies

The rate of degradation of N,N'-Dicyclohexylcarbodiimide (DCC) varies significantly across different environmental compartments.

Atmospheric Degradation: In the atmosphere, the degradation of vapor-phase DCC is primarily driven by its reaction with hydroxyl radicals. The estimated rate constant for this reaction is 4.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govechemi.com This corresponds to an estimated atmospheric half-life of approximately 19 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govechemi.com

Aquatic Degradation (Hydrolysis): DCC is reactive in water, and its persistence in aquatic systems is limited by hydrolysis. The rate of this reaction is dependent on pH. nih.gov The ECHA registration dossier reports a hydrolysis half-life of less than 12 hours at a neutral pH of 7.0. europa.eu Another study calculated a half-life of 31.6 hours at pH 7. unt.edu The decomposition is noted to be faster under acidic conditions; for the related compound EDC, decomposition is rapid at pH 4.0 and almost instantaneous at pH values below 3. andersonsprocesssolutions.com

Biodegradation: Standard screening tests indicate that DCC is not readily biodegradable. A Japanese MITI test (OECD 301C) showed only 0-1% of its theoretical biochemical oxygen demand (BOD) was reached in 4 weeks using an activated sludge inoculum, suggesting that biodegradation is not a significant environmental fate process. nih.gov

The following table summarizes the known degradation kinetics for N,N'-Dicyclohexylcarbodiimide.

| Environmental Compartment | Degradation Process | Half-Life (t½) | Conditions / Remarks |

| Atmosphere | Reaction with OH radicals | ~19 hours | Estimated value. nih.govechemi.com |

| Water | Hydrolysis | < 12 hours | at pH 7.0. europa.eu |

| Water | Hydrolysis | 31.6 hours | at pH 7.0. unt.edu |

| Water/Soil | Aerobic Biodegradation | Not readily biodegradable | 0-1% biodegradation in 28 days (OECD 301C). nih.gov |

Environmental Persistence and Bioaccumulation Potential Assessment

The assessment of a chemical's environmental persistence is a cornerstone of regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. acs.org Methodologies are typically tiered and follow standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). europa.eu

The initial assessment often involves screening tests for ready biodegradability (e.g., OECD 301 series). rsc.org These tests determine if a substance can be rapidly and completely mineralized by microorganisms under specific aerobic conditions. A substance that passes these tests is generally considered not to be persistent in the environment. rsc.org For DCC, results from such a test (OECD 301C) were negative, indicating it is not readily biodegradable. nih.gov

If a substance is not readily biodegradable, higher-tier simulation tests may be conducted to determine its degradation half-life under more environmentally realistic conditions. These include tests for aerobic and anaerobic transformation in soil (e.g., OECD 307) or in aquatic sediment systems (e.g., OECD 308), and surface water (e.g., OECD 309). europa.eunih.gov These studies provide degradation rates (e.g., DT50, the time for 50% dissipation) that are directly compared against persistence criteria. nih.gov

A substance is classified as Persistent (P) if its degradation half-life exceeds certain thresholds:

40 days in fresh or estuarine water

60 days in marine water

120 days in fresh or estuarine sediment

180 days in marine sediment

120 days in soil nih.gov

A substance is considered very Persistent (vP) if the half-lives are > 60 days in fresh/estuarine/marine water or > 180 days in soil/sediment. nih.gov Based on its rapid hydrolysis, DCC is not expected to meet the P or vP criteria in aqueous environments.

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. It is typically quantified by the Bioconcentration Factor (BCF) or the Bioaccumulation Factor (BAF). nih.gov For N,N'-Dicyclohexylcarbodiimide, experimental data from a 6-week study on carp (Cyprinus carpio) showed BCF values ranging from <0.2 to <2.2. echemi.com The ECHA registration dossier also reports a BCF of ≥0.2 to ≤0.7. According to standard classification schemes, these low BCF values suggest that the potential for bioconcentration of DCC in aquatic organisms is low. cdhfinechemical.com The rapid hydrolysis of DCC in water further reduces the likelihood of significant bioaccumulation. nih.gov

The table below shows the reported bioaccumulation data.

| Parameter | Species | Value | Exposure | Conclusion |

| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | <0.2 - <2.2 | 6 weeks | Low potential. echemi.com |

| Bioconcentration Factor (BCF) | - | ≥0.2 – ≤0.7 | - | Low potential. |

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. It is assessed by measuring the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. lu.se There is no evidence of biomagnification for many chemicals, and it is a phenomenon typically associated with highly persistent and lipophilic substances. nih.govdtic.mil No studies specifically investigating the biomagnification or TMF of N,N'-Dicyclohexylcarbodiimide were found in the reviewed scientific literature. However, given its low BCF and high reactivity in water, the potential for biomagnification is considered to be very low.

Advanced Environmental Monitoring and Modeling Strategies for Organic Compounds

Monitoring and predicting the environmental fate of reactive organic compounds like N,N'-Dicyclohexylcarbodiimide (DCC) requires sophisticated strategies.

Advanced Monitoring: Modern environmental monitoring has moved beyond analyzing only parent compounds to include their transformation products. For DCC, this necessitates methods capable of detecting both the parent compound and its primary hydrolytic degradation product, N,N'-dicyclohexylurea (DCU). usask.caca.gov High-sensitivity analytical techniques are employed for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) is a confirmed method for the simultaneous detection of both DCC and DCU. epa.gov

Liquid chromatography (LC), particularly when coupled with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap systems, is a powerful tool. usask.caresearchgate.net These techniques allow for non-targeted screening (NTS) , a holistic approach that can profile thousands of known and unknown substances in complex environmental samples, making it possible to identify not only expected degradation products like DCU but also other potential transformation products. mst.dk

Environmental Modeling: To predict the environmental distribution and fate of chemicals, various computational models are used. For organic compounds like DCC, Quantitative Structure-Activity Relationship (QSAR) models provide estimates of physicochemical and toxicological properties based on the chemical's structure. wikipedia.orgjocpr.com

A widely used tool is the US EPA's Estimation Programs Interface (EPI) Suite™ , which contains a collection of QSAR-based models. epa.govchemistryforsustainability.org For DCC, specific EPI Suite™ programs can estimate key environmental parameters:

AOPWIN™ estimates the rate of atmospheric oxidation, providing the basis for the calculated 19-hour atmospheric half-life. nih.govepa.gov

HYDROWIN™ predicts hydrolysis rates, which aligns with the known reactivity of DCC in water. epa.govchemistryforsustainability.org

KOCWIN™ estimates soil and sediment adsorption coefficients (Koc), predicting low mobility for the degradation product DCU. nih.govepa.gov

BCFBAF™ estimates the bioconcentration factor, and its predictions of low BCF are consistent with experimental data for DCC. epa.govchemistryforsustainability.org

These models serve as crucial screening-level tools, especially when experimental data are scarce, to perform risk assessments and prioritize chemicals for further testing. epa.gov They are integral to regulatory processes like REACH for building a comprehensive picture of a chemical's potential environmental impact. cefic.org

Analytical Chemistry Methodologies for Einecs 265 251 2

Separation Science Techniques for Compound Isolation and Quantification

Separation techniques are fundamental to analytical workflows, enabling the isolation of EINECS 265-251-2 from interfering substances present in samples such as biological fluids, environmental matrices, or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of this compound due to the compound's polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is most commonly utilized, where a nonpolar stationary phase (e.g., C18 or C8) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method parameters such as mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), pH, and column temperature are optimized to achieve efficient separation and symmetrical peak shape. Detection is often accomplished using a UV-Vis or Diode Array Detector (DAD), typically monitoring at wavelengths between 220 nm and 280 nm, corresponding to the chromophores within the molecule's structure.

Gas Chromatography (GC) is less frequently used for the direct analysis of this compound because the compound's carboxylic acid and secondary amine functional groups make it non-volatile and prone to thermal degradation. To overcome this, a chemical derivatization step is required prior to GC analysis. This process converts the polar functional groups into less polar, more volatile, and thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., DB-5ms) and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS).

Below is a table summarizing typical parameters found in published HPLC methods for the analysis of this compound.

| Parameter | Condition 1 (Pharmaceuticals) | Condition 2 (Biological Fluids) |

|---|---|---|

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) | Reversed-Phase C8 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 25 mM Phosphate (B84403) Buffer (pH 3.0) (40:60, v/v) | Methanol : 0.1% Formic Acid in Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 225 nm | DAD (210-400 nm), Quantified at 220 nm |

| Injection Volume | 20 µL | 10 µL |

| Retention Time | ~ 7.5 min | ~ 4.8 min |

Capillary Electrophoresis (CE) represents a high-efficiency alternative to HPLC for the separation of this compound. This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow-bore fused-silica capillary. As an amphoteric molecule possessing both an acidic carboxylic group and a basic secondary amine group, this compound can be analyzed in either its cationic or anionic form depending on the pH of the background electrolyte (BGE).

In a typical CE method, the BGE might consist of a phosphate or borate (B1201080) buffer. At a pH below its isoelectric point (pI), the compound will be positively charged and migrate toward the cathode. Conversely, at a pH above its pI, it will be negatively charged and migrate toward the anode (or be carried by the electroosmotic flow towards the cathode). CE offers advantages over HPLC, including significantly lower consumption of organic solvents, faster analysis times, and extremely high separation efficiency (measured in theoretical plates). Detection is most commonly performed using on-column UV absorbance.

Spectroscopic Characterization Techniques

Following separation, or sometimes in tandem with it, spectroscopic techniques are employed to provide unambiguous structural confirmation and highly sensitive quantification.

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, particularly when coupled with a chromatographic inlet (LC/MS or GC/MS). This hyphenated approach provides both retention time data and mass-to-charge ratio (m/z) information, offering exceptional selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC/MS) is the premier technique for quantifying the compound in complex biological matrices like blood or urine. Electrospray Ionization (ESI) is the most common ionization source, typically operated in positive ion mode ([M+H]⁺) to protonate the secondary amine, yielding a precursor ion at m/z 437.1 for the chlorine-35 isotope. For definitive quantification, tandem mass spectrometry (MS/MS) is used, often on a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion is selected, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. This process provides a highly selective analytical signal, minimizing matrix interference.

Gas Chromatography-Mass Spectrometry (GC/MS) is used following the derivatization of this compound. The resulting mass spectrum of the derivatized molecule exhibits a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.

The table below details typical LC-MS/MS parameters for the quantification of this compound.

| Parameter | Value / Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 437.1 |

| MRM Transition 1 (Quantifier) | m/z 437.1 → m/z 308.1 |

| MRM Transition 2 (Qualifier) | m/z 437.1 → m/z 109.1 |

| Fragment Assignment (308.1) | Loss of the N-pentanoic acid side chain |

| Fragment Assignment (109.1) | Represents the protonated aminopentanoic acid side chain |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectra reveal the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For this compound, distinct signals can be assigned to the aromatic protons on the dibenzothiazepine ring system, the methylene (B1212753) protons of the N-alkyl side chain, and the methine proton adjacent to the carboxyl group.

¹³C NMR spectra provide information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, allowing for the confirmation of the total carbon count and the identification of key functional groups like the carboxyl carbon (~175-180 ppm) and the aromatic carbons.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

In an IR spectrum of this compound, characteristic absorption bands confirm its key structural features. A broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. A band in the 3300-3400 cm⁻¹ region can be assigned to the N-H stretch of the secondary amine. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and the C-Cl stretch is typically observed in the 700-800 cm⁻¹ range.

Raman spectroscopy provides similar information but is particularly sensitive to nonpolar bonds. It would clearly show the aromatic ring vibrations and the C-S-C vibrations of the thiazine (B8601807) ring, which may be weak in the IR spectrum. Together, these techniques provide a rapid and non-destructive method for confirming the presence of the expected functional groups in a bulk sample of this compound.

The following table summarizes key IR absorption bands for the compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3060 - 3010 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 700 | C-Cl Stretch | Aryl Halide |

Table of Mentioned Compounds

| EINECS Number | Common Name / Systematic Name |

| 265-251-2 | Tianeptine |

| N/A | N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N/A | Acetonitrile |

| N/A | Methanol |

| N/A | Formic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the chromophoric structures within the two components of this compound: Carbendazim (B180503) and p-Dodecylbenzenesulfonic acid (DBSA).

The Carbendazim moiety contains a benzimidazole (B57391) ring system, which is a significant chromophore. Studies have shown that Carbendazim exhibits characteristic UV absorption maxima. For instance, in the presence of elastase, an increase in UV-Vis absorption with a hyperchromic effect has been observed at peaks of 220 and 280 nm. nih.gov Spectrophotometric methods for Carbendazim often involve reactions to produce colored complexes. One such method is based on the reduction of Fe(III) to Fe(II) by Carbendazim, followed by a reaction with potassium ferricyanide (B76249) to form a blue product. cornell.edu Another approach involves the formation of an orange-colored chromophore with ferric chloride and 1,10-phenanthroline, which shows maximum absorbance at 470 nm. researchgate.net The development of colorimetric sensors using gold nanoparticles (Au-NPs) also allows for the quantitative monitoring of Carbendazim using a UV-Vis spectrophotometer. ejournal.by

The p-Dodecylbenzenesulfonic acid component possesses a benzene (B151609) ring, which acts as its primary chromophore. The UV-Vis spectra of DBSA typically show absorption bands corresponding to the π→π* transitions within the benzenoid rings. walshmedicalmedia.com For example, when used as a dopant in polypyrrole composites, DBSA exhibits an absorption peak around 326-330 nm. walshmedicalmedia.com The UV-Vis-NIR spectrum of nanocomposites containing polyaniline doped with DBSA has revealed characteristic absorption peaks at approximately 350, 425, and 830 nm, corresponding to the emeraldine (B8112657) salt form of polyaniline, with the peak around 350 nm attributed to the π–π* transition of the benzenoid rings. cdmf.org.br

Table 1: UV-Vis Absorption Maxima for Components of this compound

| Component | Wavelength (nm) | Method/Condition | Reference |

| Carbendazim | 220, 280 | In the presence of elastase | nih.gov |

| Carbendazim | 470 | Reaction with ferric chloride and 1,10-phenanthroline | researchgate.net |

| Carbendazim | 512 | Reaction with Fe(III) and 2,2-Bipyridyl | sphinxsai.com |

| Carbendazim | 478 | Reaction with potassium ferricyanide and Ferric chloride | sphinxsai.com |

| p-Dodecylbenzenesulfonic acid | 326-330 | Doped in Polypyrrole/SiC nanocomposite | walshmedicalmedia.com |

| p-Dodecylbenzenesulfonic acid | ~350 | In Polyaniline-DBSA coated cellulose (B213188) nanowhiskers | cdmf.org.br |

Quantitative Analysis and Trace Detection Methodologies

A variety of analytical methodologies have been established for the quantitative analysis and trace detection of both Carbendazim and p-Dodecylbenzenesulfonic acid.

For Carbendazim, sensitive UV-Vis spectrophotometric methods have been developed. One such method, based on a redox reaction followed by complex formation, has a reported linear range for analysis. sphinxsai.com Another spectrophotometric method combined with dispersive liquid-liquid microextraction (DLLME) has a linear range of 5–600 ng/mL and a limit of detection (LOD) of 2.1 ng/mL. cornell.edu A colorimetric sensor using gold nanoparticles demonstrated a wide linear range from 10 to 600 ppb with a detection limit of 3.4 ppb. ejournal.by Furthermore, a method utilizing a syringe filter with electrospray ionization mass spectrometry for direct analysis of complex matrices showed a linear range of 1-200 ng·mL-1 and an LOD of 0.2-0.6 ng·mL-1. nih.gov

Quantitative analysis of DBSA can be performed using UV-Vis spectroscopy by applying the Lambert-Beer law to measure the quantity of DBSA adsorbed on particles. cas.cz For trace detection in environmental samples, fluorescence spectroscopy coupled with multivariate calibration techniques has been employed, achieving limits of quantification (LOQ) between 0.45 and 2.77 μg mL-1 for dodecylbenzenesulfonic acid. conicet.gov.ar

Table 2: Performance Characteristics of Quantitative Methods for Carbendazim

| Method | Linear Range | Limit of Detection (LOD) | Matrix | Reference |

| UV-Vis Spectrophotometry with DLLME | 5–600 ng/mL | 2.1 ng/mL | Soil and water | cornell.edu |

| Colorimetric sensor with Au-NPs | 10–600 ppb | 3.4 ppb | Not specified | ejournal.by |

| Syringe filter-ESI-MS | 1–200 ng/mL | 0.2–0.6 ng/mL | Soil, water, fruit juice | nih.gov |

| Spectrophotometry (Fe(III)/1,10-phenanthroline) | 5.0-70 μg/mL | Not specified | Environmental samples | researchgate.net |

Development and Validation of Robust Analytical Methods for Environmental Matrices

The detection of this compound in environmental matrices necessitates robust analytical methods capable of handling the complexity of samples such as soil, water, and sediment. Since the compound is composed of a pesticide (Carbendazim) and a surfactant (DBSA), methods developed for these individual classes of compounds are applicable.

For Carbendazim, numerous methods have been developed and validated for environmental samples. A dispersive liquid-liquid microextraction method combined with UV-Vis spectrophotometry has been successfully applied to determine Carbendazim in soil and water samples. cornell.edu A simple and sensitive method for detecting Carbendazim in water and soil involves a reaction with iron(III) and 1,10-phenanthroline. researchgate.net Cloud point extraction has also been used to preconcentrate Carbendazim from vegetables, oranges, and water samples prior to visible spectrophotometric determination. sciencepublishinggroup.com For more complex analyses, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for pesticide residue analysis in environmental matrices. csic.es Techniques such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for sample preparation to remove interferences and preconcentrate the analyte. csic.es

For DBSA and other linear alkylbenzene sulfonates (LAS), analytical methods for environmental waters often involve extraction into a solvent like chloroform (B151607) as an ion-pair with a dye, followed by spectrophotometric measurement. who.int An automated non-targeted method using ultrahigh-performance liquid chromatography-Orbitrap MS has been developed for the compositional analysis of environmental matrices, and has been used to identify 4-dodecylbenzenesulfonic acid in particulate matter. nih.gov The analysis of surfactants in textile wastewater and receiving water bodies has been accomplished using fluorescence spectroscopy with multivariate calibration. conicet.gov.ar

Integration of Multiple Analytical Platforms for Comprehensive Characterization

A comprehensive characterization of this compound, particularly in complex environmental or biological matrices, often requires the integration of multiple analytical platforms. This approach leverages the strengths of different techniques to provide a more complete picture of the analyte and its potential transformation products.

The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is a cornerstone of modern analytical chemistry for environmental analysis. csic.es For instance, LC-MS/MS is a highly selective and sensitive technique for the determination of polar pesticides like Carbendazim in water and food matrices. csic.esnorman-network.net Similarly, GC-MS/MS is well-suited for the analysis of less polar compounds and can be used for the determination of certain pesticide residues. csic.es

For a comprehensive analysis of a sample containing this compound, a multi-platform approach could involve:

Sample Preparation : Techniques like solid-phase extraction (SPE) or QuEChERS can be used to extract and clean up both the Carbendazim and DBSA components from the matrix. csic.es A protocol for analyzing both LC-amenable and GC-amenable compounds in sediment involved ultrasound-assisted solid-liquid extraction followed by analysis with LC-HRMS and GC-APCI-QTOF, respectively. emblasproject.org

Chromatographic Separation : High-performance liquid chromatography (HPLC) is ideal for separating the relatively polar Carbendazim and the anionic DBSA from other matrix components. sphinxsai.comfrontiersin.org Different columns and mobile phases can be optimized for each component.

Detection and Identification :

UV-Vis/Diode Array Detection (DAD) : Can provide initial characterization and quantification based on the chromophores of Carbendazim and DBSA. frontiersin.org

Fluorescence Detection : Offers high sensitivity for fluorescent compounds like Carbendazim. dntb.gov.ua

Mass Spectrometry (MS and MS/MS) : Provides definitive identification based on molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS), such as Orbitrap or QTOF, allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for identifying unknown metabolites or degradation products. nih.govacs.org

An automated methodology for non-targeted compositional analysis using coupled ultra-performance liquid chromatography-Orbitrap MS has been demonstrated for complex environmental matrices, showcasing the power of integrating advanced separation with high-resolution mass spectrometry for identifying a wide range of compounds, including DBSA. acs.org The integration of these platforms allows for not only the quantification of the parent compound but also the identification of related substances, impurities, and degradation products, leading to a truly comprehensive characterization.

Industrial Applications and Process Engineering of Einecs 265 251 2

Role in Specialized Chemical Manufacturing Processes

Flumetsulam's principal role in specialized chemical manufacturing is as a high-value active ingredient for the agrochemical industry. It is not a commodity chemical but a specialty product synthesized through a multi-step process. The established manufacturing method involves the reaction of 5-methyl nih.govregulations.govcanada.catriazolo-2-sulfonylchloride with 2,6-difluoroaniline (B139000) in the presence of a base. nih.gov

This synthesis is a core process for companies that produce a range of selective herbicides. The resulting technical-grade Flumetsulam, which can be of high purity (e.g., 98%), serves as the foundation for various commercial herbicide products. nih.gov The manufacturing process and its intellectual property are protected by patents, including initial preparation methods and subsequent process improvements. nih.gov

Integration in Advanced Material Science and Engineering

A thorough review of scientific and industrial literature reveals no documented applications of Flumetsulam in the field of advanced material science and engineering. Its known utility is exclusively within the agrochemical domain as a herbicide. There is no evidence to suggest its use as a monomer for polymerization, a component in composite materials, or an additive in the development of advanced materials with specific physical or chemical properties. The chemical's properties and functional groups are optimized for biological activity as an ALS inhibitor, a function that does not typically translate to applications in material science.

Development of Novel Formulations and Product Enhancements

Significant process engineering and chemical technology are applied to the formulation of Flumetsulam-based products to enhance their efficacy, usability, and spectrum of control. The technical-grade active ingredient is rarely used directly and is instead formulated into more stable and effective end-use products.

Common formulations include:

Water-Dispersible Granules (WDG): A solid, granular formulation that disperses in water to form a sprayable suspension. This is a common formulation for Flumetsulam, often at a concentration of 800 g/kg. genfarm.com.au

Suspension Concentrates (SC): A stable suspension of the active ingredient in a fluid, typically for dilution in water. farmag.co.za

Product enhancement is a key area of development, primarily achieved through tank-mixing with other active ingredients and the inclusion of adjuvants. These combinations are engineered to broaden the weed control spectrum, manage herbicide resistance, and improve performance under various environmental conditions. sinoagrochem.com.cn Research also explores the synthesis of new derivatives to create compounds with similar herbicidal activity but improved environmental profiles, such as faster degradation in soil. nih.gov

Interactive Table: Examples of Flumetsulam Tank-Mix Combinations This table is based on data from product labels and agricultural guidance documents. Specific recommendations vary by region and crop.

| Tank-Mix Partner | Chemical Class | Purpose of Combination | Target Weeds/Enhancement |

|---|---|---|---|

| Bromoxynil | Nitrile | Broaden weed spectrum | Increases efficacy on Wild Radish, Capeweed. imtrade.com.au |

| 2,4-D | Phenoxy-carboxylic | Enhance control of specific weeds | Increases efficacy on wireweed. imtrade.com.au |

| Clopyralid | Pyridine | Synergistic control | Broader control of broadleaf weeds. |

| Metsulfuron-methyl | Sulfonylurea | Resistance management/broader spectrum | Control of a wider range of broadleaf weeds. |

| Uptake Spraying Oil | Adjuvant | Improve absorption | Enhances foliar uptake of Flumetsulam. genfarm.com.au |

| Non-ionic Surfactants (e.g., BS-1000) | Adjuvant | Improve wetting and spreading | Ensures better coverage on weed foliage. genfarm.com.au |

Process Optimization and Scalability Studies for Industrial Production

The industrial production of Flumetsulam is subject to process optimization to ensure high yield, purity, and cost-effectiveness while minimizing environmental impact. Evidence of these optimization efforts is demonstrated by the existence of patents for improved manufacturing processes, which followed the original synthesis patent. nih.gov Such improvements typically focus on reaction conditions, solvent selection, catalyst efficiency, and purification methods.

Yield Maximization: Adjusting parameters such as temperature, pressure, and reactant ratios to maximize the output of the final product.

Purity Enhancement: Developing more efficient purification steps to remove intermediates and by-products, ensuring the final product meets stringent quality specifications.

Waste Reduction: Implementing greener chemistry principles to reduce waste streams, for example, by recycling solvents or finding uses for by-products.

Process Safety and Automation: Ensuring the process can be scaled up safely by managing exothermic reactions and automating steps to reduce manual handling of hazardous materials.

The long-standing commercial availability of Flumetsulam indicates that scalable and optimized manufacturing processes have been successfully implemented by its producers.

Life Cycle Assessment of Industrial Uses and Environmental Implications

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. dtu.dk While a specific, comprehensive LCA for Flumetsulam is not publicly available, its key environmental parameters have been studied, allowing for an analysis of its life cycle implications.

Manufacturing Phase: The synthesis of Flumetsulam involves complex organic chemistry, requiring inputs of raw materials (chemical precursors), energy, and solvents. The environmental impact of this phase is associated with the production of these inputs and the generation of waste streams. nih.gov

Use Phase: As a herbicide, Flumetsulam is released directly into the environment. Its environmental fate is a critical aspect of its life cycle. Key characteristics include:

Persistence: It can be moderately to very persistent in soil and water systems, depending on environmental conditions. herts.ac.uk Field studies have reported half-lives ranging from 20 to 46 days. cambridge.org

Mobility: Flumetsulam is highly soluble in water and has a high potential to leach through the soil profile. herts.ac.uk This mobility creates a risk of contamination of groundwater, particularly in areas with permeable soils. canada.casinoagrochem.com.cn

Ecotoxicity: While it shows low toxicity to mammals, birds, and insects like bees, Flumetsulam is extremely toxic to certain non-target aquatic plants, such as green algae (Selenastrum capricornutum) and macrophytes (Lemna gibba), with EC50 values in the low parts-per-billion range. epa.gov

Regulatory bodies in various countries have conducted environmental risk assessments that consider these factors, leading to specific usage instructions and restrictions to mitigate potential harm, such as the implementation of buffer zones near water bodies and warnings regarding its leaching potential. canada.caepa.gov

Interactive Table: Environmental Fate and Ecotoxicity Profile of Flumetsulam

| Parameter | Value/Description | Implication | Reference |

|---|---|---|---|

| Soil Half-Life (Field) | 20 - 46 days | Moderately persistent in soil environments. | cambridge.org |

| Water Solubility | Highly soluble | High potential for mobility and runoff. | herts.ac.uk |

| Groundwater Ubiquity Score (GUS) | High leachability | Significant potential to leach into groundwater. | herts.ac.uk |

| Avian Acute Toxicity (LD50, Bobwhite Quail) | >2250 mg/kg | Practically non-toxic to birds. | epa.gov |

| Aquatic Invertebrate Toxicity (LC50, Daphnia) | >250 ppm | Practically non-toxic to aquatic invertebrates. | epa.gov |

| Aquatic Plant Toxicity (EC50, Lemna gibba) | 3.1 ppb | Extremely toxic to certain non-target aquatic plants. | epa.gov |

| Honey Bee Acute Contact Toxicity (LD50) | >100 µg/bee | Practically non-toxic to bees. | epa.gov |

Regulatory Science and Chemical Management Frameworks for Einecs 265 251 2

International and Regional Chemical Regulatory Landscapes (e.g., REACH, CLP)

The management of EINECS 265-251-2 within the European Union is primarily governed by two key regulations: REACH and CLP.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals, Regulation (EC) No 1907/2006) establishes a comprehensive system for controlling chemicals in the EU. concawe.euservice.gov.uk Its core aim is to improve the protection of human health and the environment from chemical risks while enhancing the competitiveness of the EU chemicals industry. concawe.eu As a substance listed in the EINECS inventory, 265-251-2 is considered a "phase-in" substance, meaning it was commercially available before REACH came into force and is subject to registration deadlines based on production or import volumes. europa.eucirs-reach.com The regulation shifts the responsibility from public authorities to the industry to assess and manage the risks posed by chemicals and to provide safety information to their users. concawe.eu The European Chemicals Agency (ECHA) manages the technical and administrative aspects of REACH implementation. nih.gov

CLP (Classification, Labelling and Packaging, Regulation (EC) No 1272/2008) aligns the European Union's system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). europa.eu This regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers through standardized statements and pictograms. europa.eu The classification and labelling for a substance can be derived from a harmonized agreement at the EU level or from notifications submitted by manufacturers and importers to the C&L Inventory maintained by ECHA. europa.eutuv.com For a multi-component substance like this compound, the hazard classification would be determined by the properties of its individual constituents.

Chemical Substances Inventory and Notification Processes

The regulatory status of this compound is fundamentally linked to its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) . europa.eucirs-reach.com This inventory comprises substances that were on the European Community market between January 1, 1971, and September 18, 1981. europa.eucirs-reach.com Inclusion in EINECS designates a chemical as an "existing" or "phase-in" substance under REACH, which defines its specific regulatory obligations and timelines for registration. cirs-reach.com

For chemicals not listed on such an inventory (i.e., "new" substances), a notification process is typically required before they can be manufactured or placed on the market. In the EU, this was historically handled through the European List of Notified Chemical Substances (ELINCS). europa.eucirs-reach.com Under REACH, all substances, whether new or phase-in (unless exempt), must be registered with ECHA. The registration dossier requires detailed information on the substance's properties, uses, and safe handling. Other global regions have similar inventory and notification systems, such as the Toxic Substances Control Act (TSCA) inventory in the United States and the Philippine Inventory of Chemicals and Chemical Substances (PICCS), which guide the regulatory actions for chemicals in those jurisdictions. emb.gov.ph

Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent, very Bioaccumulative (vPvB) Assessment Frameworks

Substances that are identified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) are of particular concern because they can remain in the environment for long periods, accumulate in organisms, and pose a risk to ecosystems and human health far from their original source. ebrc.de

Under REACH, a PBT/vPvB assessment is mandatory for any substance for which a Chemical Safety Assessment is conducted, generally those produced or imported at 10 tonnes or more per year. umweltbundesamt.de The assessment follows the criteria outlined in Annex XIII of the REACH regulation and is based on a weight-of-evidence approach, comparing all available relevant information against these criteria. umweltbundesamt.deecetoc.org

The process typically involves:

Persistence (P/vP) Assessment : Evaluating data on the substance's degradation in various environmental compartments (water, soil, sediment). ebrc.de

Bioaccumulation (B/vB) Assessment : Evaluating the potential for the substance to accumulate in living organisms. This often begins with screening data like the octanol-water partition coefficient (log Kow) and can proceed to higher-tier studies like bioconcentration tests in fish. umweltbundesamt.deumweltbundesamt.de

Toxicity (T) Assessment : Evaluating evidence of chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. ebrc.de

For a substance like this compound, the assessment would need to consider the properties of its individual components, p-Dodecylbenzenesulfonic acid and Carbendazim (B180503), as well as the behavior of the compound as a whole.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Regulatory Contexts

Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. nih.gov In a regulatory context, QSARs are valuable tools for filling data gaps in the absence of experimental test data, thereby reducing costs and the need for animal testing. qsartoolbox.org

The application of QSAR in regulatory frameworks like REACH is well-established, particularly for endpoints such as aquatic toxicity, skin sensitization, and for screening-level assessments of bioaccumulation potential. umweltbundesamt.deqsartoolbox.org Software platforms like the OECD QSAR Toolbox are designed to facilitate the use of these models for regulatory purposes by grouping chemicals into categories and allowing for read-across approaches. qsartoolbox.org

However, the predictive reliability of QSAR models can be limited for certain types of chemicals. Models may struggle with complex substances such as the salt this compound, as well as with substances of unknown or variable composition (UVCBs), because a discrete molecular structure is required for the calculation of most descriptors. nih.gov In such cases, a common approach is to run QSAR models on the individual components of the substance and use the results as part of a broader weight-of-evidence assessment. umweltbundesamt.de

Development of Sustainable Chemical Policies and Management Strategies

There is a growing global emphasis on developing sustainable chemical policies that promote a circular economy and reduce reliance on hazardous substances. mdpi.com A key objective is to encourage the replacement of substances of high concern with safer and more sustainable alternatives. service.gov.uk This involves designing chemicals and products that are safe, based on renewable resources, and have a lower environmental footprint. kuleuven.be

For aromatic compounds, which are a component of this compound, research is actively exploring more sustainable production pathways. u-tokyo.ac.jp Initiatives are underway to produce essential aromatic hydrocarbons from renewable woody biomass instead of non-renewable petroleum feedstocks. u-tokyo.ac.jp This approach has the potential to significantly lower the energy costs and environmental impact of production. u-tokyo.ac.jp Frameworks such as the "Safe and Sustainable-by-Design" (SSbD) model are being developed to guide the innovation of new chemicals, ensuring that safety and sustainability are considered from the earliest stages of design. kuleuven.be Management strategies for existing chemical pollutants also focus on sustainability, with an increasing use of green technologies like bioremediation to break down contaminants into harmless compounds in an efficient and eco-friendly manner. mdpi.commdpi.com

Regulatory Science Research on Compliance and Implementation Methodologies

Regulatory science is the field dedicated to creating and refining the scientific tools, standards, and methodologies that form the basis for regulatory decision-making. fda.govwikipedia.org It aims to ensure that regulations are built on a robust and up-to-date scientific foundation. wikipedia.org Regulatory agencies and academic institutions actively conduct research to address emerging challenges and improve the implementation of chemical management frameworks. fda.goveuropa.eu

For a complex substance like this compound, regulatory science research is crucial for developing more effective assessment methodologies. Key areas of research relevant to such chemicals include:

Improving assessment strategies for multi-component substances and UVCBs , for which traditional testing and modeling approaches may be inadequate. service.gov.uk

Refining the criteria and testing methods for PBT and vPvB assessment , particularly for endpoints like terrestrial bioaccumulation where scientific understanding is still evolving. ecetoc.org

Enhancing the accuracy and applicability domain of QSAR models , especially for complex chemical structures and mixtures.

Developing New Approach Methodologies (NAMs) , such as in-vitro assays and computational modeling, to reduce reliance on animal testing while providing human-relevant data for hazard and risk assessment. kuleuven.be

This research helps to ensure that regulatory frameworks like REACH can be implemented effectively and that compliance methodologies are both scientifically sound and practically feasible for the industry.

Advanced Research Directions and Emerging Paradigms for Einecs 265 251 2

In Silico Modeling and Chemoinformatics Applications for Compound Behavior Prediction

The use of computational methods, specifically in silico modeling and chemoinformatics, offers a powerful and efficient approach to predict the behavior and properties of complex chemical compounds like EINECS 265-251-2. These methods are gaining importance for regulatory purposes and for guiding experimental research. ljmu.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are at the forefront of these in silico tools. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity or a specific physical property. unlp.edu.ar For a complex salt like this compound, QSAR/QSPR can be employed to predict a range of endpoints. The central principle of QSAR is that the activity of molecules is a reflection of their structure. tandfonline.com

The development of robust QSAR models involves several key steps:

Data Set Curation: A reliable dataset with experimentally determined properties of related organic salts and their individual components is essential.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule, such as topological indices that describe molecular branching and shape. mjcce.org.mkmdpi.com

3D Descriptors: Calculated from the 3D coordinates of the atoms, including geometric and steric parameters.

Quantum-Chemical Descriptors: These include properties like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), dipole moment, and polarizability. tandfonline.com

Model Development and Validation: Various machine learning algorithms are used to build the predictive model. mdpi.com This is followed by rigorous validation using both internal (e.g., cross-validation) and external test sets to ensure the model's robustness and predictive power, in line with guidelines from organizations like the OECD. nih.gov

Table 1: Examples of In Silico Modeling Applications for this compound

| Predicted Property | Relevant Component | Modeling Approach | Potential Impact |

| Fungicidal Activity | Carbendazim (B180503) | QSAR modeling based on structural analogs | Design of more potent or selective fungicides. nih.gov |

| Surfactant Properties | p-Dodecylbenzenesulfonic acid | QSPR for properties like critical micelle concentration | Optimization of formulations for specific applications. |

| Environmental Fate | Both components | QSAR for biodegradability and soil adsorption | Assessment of environmental persistence and potential risks. tandfonline.com |

| Toxicological Endpoints | Both components | In silico toxicology models | Early-stage hazard identification and risk assessment. ljmu.ac.uk |

The application of these in silico tools can significantly reduce the need for extensive and costly experimental testing, aligning with the principles of green chemistry by minimizing animal testing and resource consumption. nih.gov

Interdisciplinary Research Approaches for Comprehensive Understanding

A thorough understanding of a complex organic salt like this compound necessitates a multidisciplinary research approach, integrating knowledge and techniques from various scientific fields. The multifaceted nature of this compound, with its surfactant and fungicidal properties, calls for collaboration between chemists, biologists, environmental scientists, and materials scientists. numberanalytics.com

Advanced Analytical Techniques:

The characterization of complex chemical mixtures has been revolutionized by the development of hyphenated analytical techniques. alwsci.comnews-medical.net These methods combine the separation power of chromatography with the identification capabilities of spectrometry, providing a detailed picture of the compound and its potential impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique ideal for analyzing non-volatile and thermally labile compounds like organic salts. news-medical.netijpsjournal.com It can be used to determine the exact mass and structure of the compound and its components.

Gas Chromatography-Mass Spectrometry (GC-MS): While less suitable for the intact salt, GC-MS is invaluable for analyzing the individual components after appropriate derivatization or for studying its thermal decomposition products. news-medical.net

LC-NMR and GC-IR: These techniques provide complementary structural information, with Nuclear Magnetic Resonance (NMR) spectroscopy offering detailed insights into the molecular structure and Infrared (IR) spectroscopy identifying functional groups. alwsci.comnews-medical.net

The vast amount of data generated by these techniques can be effectively analyzed using chemoinformatic and machine learning tools, which can help to identify individual components in complex mixtures without the need for complete separation. nih.gov

Environmental Fate and Effects:

An interdisciplinary approach is crucial for assessing the environmental impact of this compound. This involves studying the behavior of its components, p-Dodecylbenzenesulfonic acid and Carbendazim, in various environmental compartments.

p-Dodecylbenzenesulfonic acid: This linear alkylbenzene sulfonate is expected to be readily biodegradable and has limited potential for bioaccumulation. oecd.org However, its surfactant properties can influence the transport and bioavailability of other pollutants.

Carbendazim: This fungicide is known for its persistence in soil and sediments, with half-lives that can extend for several months to years. who.int It strongly adsorbs to soil particles, which reduces its mobility and bioavailability. who.int

Understanding the interactions between these two components in the environment is a key research area. For example, the surfactant component could potentially increase the mobility of the less soluble Carbendazim in soil.

Future Perspectives in Chemical Science and Engineering Research for Complex Organic Compounds

The study of complex organic compounds like this compound is paving the way for new innovations in chemical science and engineering. The unique combination of a fungicide and a surfactant in a single salt structure opens up possibilities for novel applications and more sustainable chemical products.

Innovations in Fungicide and Surfactant Science:

Sustainable Fungicides: There is a growing trend towards the development of more environmentally friendly fungicides to address issues of resistance and non-target toxicity associated with conventional synthetic fungicides. nih.govmarketresearchintellect.com Research into natural compounds as a source for new fungicide leads is a promising area. researchgate.net The development of biofungicides is also a major trend. thebusinessresearchcompany.com

Green Surfactants: The surfactant industry is increasingly focusing on sustainability, with a shift towards bio-based surfactants derived from renewable resources like plant oils and sugars. cosmeticsdesign-europe.combotanicalformulations.com These "green surfactants" offer improved biodegradability and a lower environmental footprint. cosmeticsdesign-europe.com Research is also focused on developing surfactants that are more efficient at lower concentrations and in colder water to save energy. chemanager-online.com

Sustainable Design of Complex Organic Compounds:

The principles of green chemistry are becoming central to the design and synthesis of new organic compounds. chemistryjournals.netsolubilityofthings.com For a compound like this compound, this involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. chemistryjournals.net

Use of Renewable Feedstocks: Exploring the use of biomass and other renewable resources as starting materials for the synthesis of both the fungicide and surfactant components. solubilityofthings.comijsetpub.com

Design for Degradation: Designing the molecule to break down into harmless substances in the environment after its intended use. ijsetpub.com

Process Intensification: Utilizing technologies like flow chemistry and microreactors to make the synthesis process more efficient, safer, and less resource-intensive. numberanalytics.com

Table 2: Future Research Directions for this compound and Related Compounds

| Research Area | Key Objectives | Potential Outcomes |

| Novel Formulations | To explore the self-assembly properties of the organic salt for creating structured delivery systems. | Enhanced efficacy of the fungicide component, controlled release formulations. |

| Mechanistic Studies | To investigate the synergistic or antagonistic interactions between the two components at a molecular level. | A deeper understanding of its mode of action, leading to more effective products. |

| Biocatalysis | The use of enzymes for the synthesis of the components or the entire salt. | Greener and more selective synthetic routes with less environmental impact. ijsetpub.com |

| New Materials | To investigate the potential of this and similar organic salts as building blocks for functional materials. | Development of new materials with tunable properties for various applications. researchgate.netrsc.org |